molecular formula C15H12Cl2N4O2 B4318893 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

Cat. No.: B4318893
M. Wt: 351.2 g/mol
InChI Key: PAVLOZGXEKMXSF-UHFFFAOYSA-N
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Description

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[310]HEX-2-EN-1-YL CYANIDE is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar bicyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications The unique combination of amino, dichlorophenyl, and dimethoxy groups in 2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[31

Properties

IUPAC Name

2-amino-6-(2,3-dichlorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O2/c1-22-15(23-2)14(7-19)11(13(14,6-18)12(20)21-15)8-4-3-5-9(16)10(8)17/h3-5,11H,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVLOZGXEKMXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C(C2(C(=N1)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 3
Reactant of Route 3
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 4
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 5
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Reactant of Route 6
2-AMINO-5-CYANO-6-(2,3-DICHLOROPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE

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